molecular formula C21H23NO4 B557446 Fmoc-L-Leucin CAS No. 35661-60-0

Fmoc-L-Leucin

Katalognummer: B557446
CAS-Nummer: 35661-60-0
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: CBPJQFCAFFNICX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-L-leucine, also known as N-(9-fluorenylmethoxycarbonyl)-L-leucine, is a derivative of the amino acid leucine. It is widely used in the field of peptide synthesis as a protecting group for the amino group of leucine. The Fmoc group is removed under basic conditions, making it a popular choice for solid-phase peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-L-leucine is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.

Biology: In biological research, Fmoc-L-leucine is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.

Medicine: Fmoc-L-leucine is used in the development of peptide-based drugs and therapeutic agents. It is involved in the synthesis of peptides that can act as hormones, enzyme inhibitors, and antimicrobial agents.

Industry: In the pharmaceutical and biotechnology industries, Fmoc-L-leucine is used in the large-scale production of peptide drugs and diagnostic agents. It is also used in the development of novel biomaterials and drug delivery systems.

Wirkmechanismus

Target of Action

Fmoc-L-leucine primarily targets the Peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear hormone receptor that heterodimerizes with retinoic X receptors to modulate gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .

Mode of Action

Fmoc-L-leucine acts as a selective PPARγ modulator . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone . Additionally, Fmoc-L-leucine can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .

Biochemical Pathways

Fmoc-L-leucine affects the pathways related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . These pathways are modulated through the activation of PPARγ . Additionally, Fmoc-L-leucine can form versatile non-equilibrium assemblies via alternate assembly pathways .

Pharmacokinetics

It’s known that fmoc-l-leucine can be incorporated into peptides or small-molecule probes and tools , suggesting that it may have the ability to interact with various biological systems.

Result of Action

Fmoc-L-leucine improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . It also has a lower adipogenic activity . In addition, Fmoc-L-leucine has been shown to have antibacterial activity by targeting and destroying the bacterial cell membrane, causing cytoplasmic leakage and eventually cell death .

Action Environment

The action of Fmoc-L-leucine can be influenced by environmental factors such as light and temperature . For instance, its ability to form a covalent bond for photoaffinity labeling of cellular targets and protein-protein interactions is triggered by UV light irradiation . Moreover, initial chemical and thermal inputs can force the monomers to follow different assembly pathways .

Biochemische Analyse

Biochemical Properties

Fmoc-L-leucine is known to interact with various enzymes, proteins, and other biomolecules. It is a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . Fmoc-L-leucine activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a well-known PPARγ agonist .

Cellular Effects

Fmoc-L-leucine has been shown to improve insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . It also has a lower adipogenic activity, meaning it induces less fat production . In addition, Fmoc-L-leucine has been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria when incorporated into an amino acid-based hydrogel .

Molecular Mechanism

The molecular mechanism of Fmoc-L-leucine involves its interaction with PPARγ. By activating this receptor, Fmoc-L-leucine influences gene expression related to lipid metabolism and glucose homeostasis . This activation can lead to improved insulin sensitivity and reduced adipogenesis .

Temporal Effects in Laboratory Settings

The effects of Fmoc-L-leucine can change over time in laboratory settings. While specific temporal data on Fmoc-L-leucine is limited, it’s known that the effects of PPARγ agonists can vary over time, with initial activation leading to changes in gene expression that can have long-term effects on cellular function .

Metabolic Pathways

Fmoc-L-leucine is involved in the PPARγ signaling pathway, which plays a crucial role in lipid metabolism and glucose homeostasis . The activation of PPARγ by Fmoc-L-leucine can influence metabolic flux and metabolite levels, potentially leading to improved insulin sensitivity and reduced adipogenesis .

Subcellular Localization

Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-L-leucine is synthesized by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-L-leucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Deprotection: The primary reaction Fmoc-L-leucine undergoes is the removal of the Fmoc group. This is typically achieved using a base such as piperidine or piperazine in a solvent like dimethylformamide.

    Coupling Reactions: Fmoc-L-leucine can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection Reagents: Piperidine, piperazine.

    Coupling Reagents: HBTU, DIC, and other carbodiimides.

    Solvents: Dimethylformamide, dichloromethane, tetrahydrofuran.

Major Products:

    Deprotection: L-leucine.

    Coupling: Peptides or oligopeptides containing leucine residues.

Vergleich Mit ähnlichen Verbindungen

    Fmoc-L-isoleucine: Similar to Fmoc-L-leucine but with a different side chain structure.

    Fmoc-L-valine: Another Fmoc-protected amino acid with a different side chain.

    Fmoc-L-phenylalanine: Contains an aromatic side chain, unlike the aliphatic side chain of leucine.

Uniqueness: Fmoc-L-leucine is unique due to its specific side chain structure, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require hydrophobic interactions for proper folding and function. Additionally, its role as a PPARγ ligand adds to its versatility in biological research and therapeutic applications .

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860520
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126727-03-5, 35661-60-0
Record name N-9-Fluorenylmethoxycarbonyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126727-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC334290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-leucine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-leucine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-leucine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-leucine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-leucine
Reactant of Route 6
Reactant of Route 6
Fmoc-L-leucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.